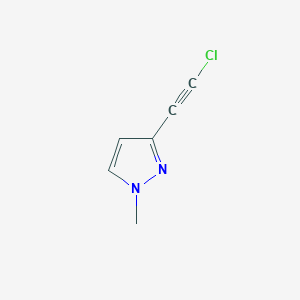
1H-Pyrazole, 3-(chloroethynyl)-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 3-(chloroethynyl)-1-methyl- is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a chloroethynyl group at the 3-position and a methyl group at the 1-position of the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity.
Preparation Methods
The synthesis of 1H-Pyrazole, 3-(chloroethynyl)-1-methyl- typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-1-propyne with 1-methylpyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1H-Pyrazole, 3-(chloroethynyl)-1-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloroethynyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: The chloroethynyl group can also participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Pyrazole, 3-(chloroethynyl)-1-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 3-(chloroethynyl)-1-methyl- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. For example, pyrazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
1H-Pyrazole, 3-(chloroethynyl)-1-methyl- can be compared with other pyrazole derivatives such as:
1H-Pyrazole, 3-(bromoethynyl)-1-methyl-: Similar structure but with a bromoethynyl group instead of chloroethynyl.
1H-Pyrazole, 3-(ethynyl)-1-methyl-: Lacks the halogen atom, making it less reactive in substitution reactions.
1H-Pyrazole, 3-(chloroethynyl)-1-ethyl-: Contains an ethyl group at the 1-position instead of a methyl group, which can affect its steric properties and reactivity.
Properties
CAS No. |
61514-58-7 |
|---|---|
Molecular Formula |
C6H5ClN2 |
Molecular Weight |
140.57 g/mol |
IUPAC Name |
3-(2-chloroethynyl)-1-methylpyrazole |
InChI |
InChI=1S/C6H5ClN2/c1-9-5-3-6(8-9)2-4-7/h3,5H,1H3 |
InChI Key |
YOURNEJEXUMGGS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C#CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















